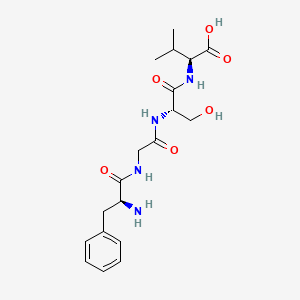
L-Valine, L-phenylalanylglycyl-L-seryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, L-phenylalanylglycyl-L-seryl- is a complex peptide compound composed of four amino acids: L-valine, L-phenylalanine, glycine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-phenylalanylglycyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The coupling reactions are usually carried out in solvents like dimethylformamide or dichloromethane under controlled temperature and pH conditions. After the coupling reactions, the protecting groups are removed to yield the final peptide compound.
Industrial Production Methods
Industrial production of L-Valine, L-phenylalanylglycyl-L-seryl- often involves solid-phase peptide synthesis (SPPS). In SPPS, the amino acids are sequentially added to a solid resin support, allowing for efficient purification and high yield. The process is automated and can be scaled up for large-scale production. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-phenylalanylglycyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
L-Valine, L-phenylalanylglycyl
Properties
CAS No. |
574749-84-1 |
|---|---|
Molecular Formula |
C19H28N4O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H28N4O6/c1-11(2)16(19(28)29)23-18(27)14(10-24)22-15(25)9-21-17(26)13(20)8-12-6-4-3-5-7-12/h3-7,11,13-14,16,24H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t13-,14-,16-/m0/s1 |
InChI Key |
QROFBMYSDGPCGD-DZKIICNBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
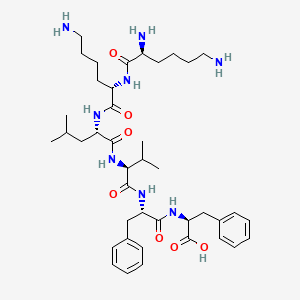
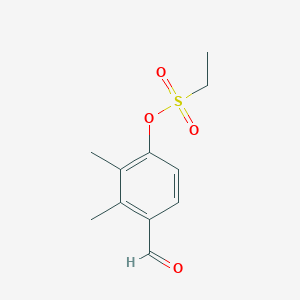

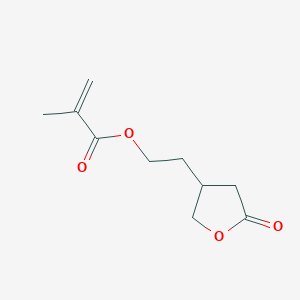
![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
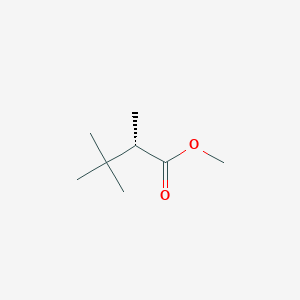
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)
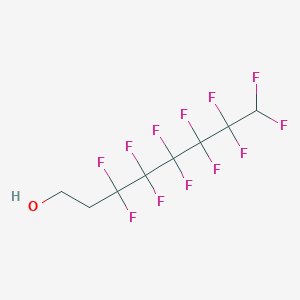
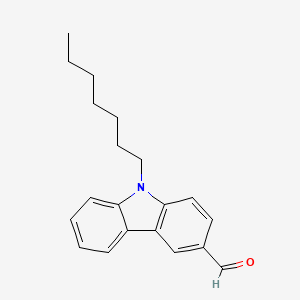
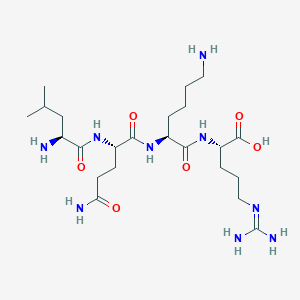
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)

